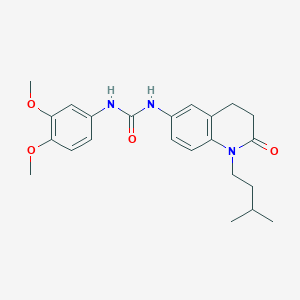

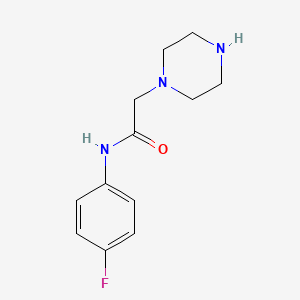

![molecular formula C12H12N6O B2502366 N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2361775-29-1](/img/structure/B2502366.png)

N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a compound that features a pyrazolo[1,5-a]pyrimidine scaffold . This scaffold is a promising structure for developing potent and selective CSNK2 inhibitors with antiviral activity against β-coronaviruses . The compound incorporates a 1,2,4-triazole group to substitute a key amide group for CSNK2 binding .

Synthesis Analysis

The synthesis of this compound involves the discovery of a 1,2,4-triazole group to substitute a key amide group for CSNK2 binding present in many potent pyrazolo[1,5-a]pyrimidine inhibitors . The optimization for potency, solubility, and metabolic stability led to the discovery of this potent and selective CSNK2 inhibitor .Molecular Structure Analysis

Crystallographic evidence demonstrates that the 1,2,4-triazole replaces the amide in forming key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket . This isosteric replacement improves potency and metabolic stability at a cost of solubility .Chemical Reactions Analysis

The compound is part of a series of novel ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives that were synthesized and screened for their anti-inflammatory activity . The effects of different concentrations of the compounds on the secretion of nitric oxide (NO) and inflammatory cytokines were evaluated .Mecanismo De Acción

Direcciones Futuras

The compound shows promise as a CSNK2 inhibitor with antiviral activity against β-coronaviruses . Despite excellent in vitro metabolic stability, a rapid decline in plasma concentration of the compound in vivo was observed, which may be attributed to lung accumulation . No in vivo pharmacological effect was observed . Further optimization of this novel chemotype may validate CSNK2 as an antiviral target in vivo .

Propiedades

IUPAC Name |

N-(1-cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O/c1-7-5-8(2)18-11(14-7)15-9(17-18)10(19)16-12(6-13)3-4-12/h5H,3-4H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWNJTPQJXDODI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NC3(CC3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)

![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)